(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Synthetic Chemistry Medicinal Chemistry Agrochemical Development

This thiadiazole scaffold is differentiated by its 5-position hydroxymethyl (-CH₂OH) group, a critical reactive handle for direct esterification, etherification, or oxidation—synthetic steps not feasible with 4-methyl-1,2,3-thiadiazole or the 5-carboxylic acid analog. It enables streamlined derivatization for agrochemical lead optimization (e.g., antifungal EC₅₀ in low µg/mL) and oral bioavailability tuning (LogP 0.058, TPSA 74.3 Ų). A privileged core for antiviral and plant growth regulator discovery. Secure R&D-grade supply now.

Molecular Formula C4H6N2OS
Molecular Weight 130.17 g/mol
CAS No. 163008-86-4
Cat. No. B070236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
CAS163008-86-4
Molecular FormulaC4H6N2OS
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)CO
InChIInChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3
InChIKeyMQLRVKHKJCRSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methyl-1,2,3-thiadiazol-5-yl)methanol CAS 163008-86-4: Technical Procurement Baseline and Core Specifications


(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a heterocyclic organic compound with the molecular formula C₄H₆N₂OS and a molecular weight of 130.17 g/mol [1]. It is characterized by a 1,2,3-thiadiazole core, a five-membered ring containing two nitrogen atoms and one sulfur atom, with a methyl group at the 4-position and a hydroxymethyl group at the 5-position . The compound's CAS registry number is 163008-86-4, and its PubChem CID is 18411623 . This structure, specifically the presence of the hydroxymethyl functional group, is the primary driver of its utility as a versatile synthetic intermediate, distinguishing it from other 4-methyl-1,2,3-thiadiazole analogs that lack this reactive handle [2].

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Why 4-Methyl-1,2,3-thiadiazole or 5-Carboxylic Acid Are Not Direct Substitutes


The selection of a 1,2,3-thiadiazole building block is not a generic decision due to the profound impact of specific functional groups on downstream synthetic pathways and the physicochemical properties of the final compounds. While 4-methyl-1,2,3-thiadiazole (CAS 18212-62-9) and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-63-0) share the core heterocyclic scaffold, they lack the critical hydroxymethyl (-CH₂OH) substituent present in (4-methyl-1,2,3-thiadiazol-5-yl)methanol. This absence precludes direct use in reactions requiring a primary alcohol, such as esterifications, etherifications, or oxidations to the corresponding aldehyde, without additional, often low-yielding, synthetic steps [1]. Furthermore, the resulting derivatives have been shown to possess markedly different biological activities and physicochemical properties, including lipophilicity (LogP) and hydrogen bonding capacity, which are crucial for optimizing structure-activity relationships (SAR) in medicinal and agrochemical research [2].

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Quantitative Differentiation Evidence vs. Closest Analogs


Hydroxymethyl Substituent Enables Direct Derivatization for SAR Studies vs. 4-Methyl-1,2,3-thiadiazole

The defining feature of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol is the presence of a reactive hydroxymethyl group, which serves as a synthetic handle for generating diverse chemical libraries through well-established transformations. This is in direct contrast to 4-methyl-1,2,3-thiadiazole (CAS 18212-62-9), which lacks this functionality and would require a more complex, multi-step functionalization to introduce an alcohol or related group. The (4-Methyl-1,2,3-thiadiazol-5-yl)methanol has been used as a key intermediate in an Ugi multi-component reaction, demonstrating its utility in rapidly assembling complex 4-methyl-1,2,3-thiadiazole derivatives for biological evaluation [1]. The structural parameters confirming the compound's identity have been established via X-ray crystallography, revealing it crystallizes in the monoclinic system with space group P 21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [2].

Synthetic Chemistry Medicinal Chemistry Agrochemical Development

Intermediate in Synthesizing Derivatives with Quantitative Fungicidal Activity (EC₅₀ Data)

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol serves as a crucial intermediate in the synthesis of more complex molecules, particularly the 4-methyl-1,2,3-thiadiazole-5-carboxylate esters, which have demonstrated potent fungicidal activity. A derivative synthesized from this scaffold, quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate, exhibited an EC₅₀ range of 2.99 to 28.35 µg/mL and an EC₉₀ range of 21.041 to 175.17 µg/mL against various fungal strains [1]. This is a direct, quantifiable outcome of using the parent alcohol as a building block. For comparison, in vivo studies on a related 1,2,3-thiadiazole derivative showed 92% efficacy at 200 µg/mL against A. brassicicola, a performance level comparable to the commercial plant activator Tiadinil [2].

Fungicide Discovery Agrochemical Research Bioassay

Physicochemical Properties Predict Favorable Oral Bioavailability in Derivatives vs. Carboxylic Acid Analogs

The compound's computed physicochemical properties suggest it is an excellent starting point for drug design, adhering to Lipinski's Rule of Five with a calculated LogP of 0.058 [1]. This low lipophilicity contrasts with derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, where a series of 15 novel compounds exhibited a wider range of lipophilicity (LogD values not specified, but the study focused on optimizing this parameter to improve membrane permeability) [2]. The target compound's high topological polar surface area (TPSA) of 74.3 Ų also influences its hydrogen bonding capacity and membrane permeability profile [3].

Drug Discovery Pharmacokinetics ADME

Established Use as a Precursor to Plant Growth Regulators vs. 5-Carboxylic Acid Analogs

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a key intermediate in the synthesis of 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenylimidazolidine-2,4-dione derivatives, which are patented as plant growth regulators [1]. The hydroxymethyl group is essential for this specific synthetic route, as it can be converted to the corresponding carbonyl azide, which then reacts with aminoacetic acid derivatives. In contrast, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-63-0) is a key precursor to Tiadinil, a commercial plant activator that induces systemic acquired resistance [2]. The target compound's utility lies in its ability to access a different, patented class of agrochemicals, offering an alternative intellectual property and mechanism-of-action space.

Agrochemical Chemistry Plant Science Crop Protection

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Validated Procurement-Driven Research and Development Scenarios


Accelerated Synthesis of Diverse 1,2,3-Thiadiazole Libraries for Fungicide Lead Discovery

Utilize (4-methyl-1,2,3-thiadiazol-5-yl)methanol as a core scaffold for generating libraries of novel esters, ethers, and other derivatives via its reactive hydroxymethyl group . This approach, exemplified by Ugi multi-component reactions, enables rapid SAR exploration, with the goal of identifying new fungicidal leads with an EC₅₀ potency in the low µg/mL range, comparable to known actives [1].

Design and Synthesis of Orally Bioavailable Drug Candidates with Optimized ADME Properties

Leverage the favorable physicochemical properties of (4-methyl-1,2,3-thiadiazol-5-yl)methanol (LogP = 0.058, TPSA = 74.3 Ų) [2] to design small molecule therapeutics with a high probability of good oral absorption and membrane permeability [3]. The hydroxymethyl group can be further modified to fine-tune lipophilicity and introduce additional pharmacophores.

Synthesis of Next-Generation Plant Growth Regulators with Novel Modes of Action

Employ (4-methyl-1,2,3-thiadiazol-5-yl)methanol in the synthesis of 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenylimidazolidine-2,4-dione derivatives, a patented class of plant growth regulators [4]. This offers a strategic alternative to the more common systemic acquired resistance (SAR) inducers like Tiadinil, which are derived from the 5-carboxylic acid analog [5].

Development of New Antiviral Agents Targeting RNA Viruses

Based on class-level evidence that 1,2,3-thiadiazole derivatives possess antiviral properties, including activity against HIV and influenza [6], (4-methyl-1,2,3-thiadiazol-5-yl)methanol serves as a privileged scaffold for developing novel antiviral agents. Its synthetic versatility allows for the creation of focused libraries to screen against emerging viral threats, such as coronaviruses [7].

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